1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound. It belongs to the class of compounds known as imidazoles, which are characterized by a five-membered heterocyclic ring structure composed of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyrazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is another example of a hetero aromatic scaffold, exhibiting a wide range of biological properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Novel synthetic pathways have been developed to create a variety of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, benzo[4,5]imidazo[1,2-a]pyrimidines, and other related compounds, showcasing the versatility of imidazo[1,2-b]pyrazole derivatives in heterocyclic chemistry. These methods include reactions with heterocyclic amidines and the use of grindstone technology, highlighting the compound's utility in synthesizing azolopyrimidines with potential biological activities (Elmaati, 2002), (El-Hashash et al., 2017).
Biological Activities and Applications
- Research on derivatives of imidazo[1,2-b]pyrazoles has indicated significant antimicrobial and antiproliferative activities. For instance, certain pyrazolo[3,4-d]pyridazines have shown good antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential for developing new therapeutic agents (Zaki et al., 2016).
- The antiproliferative activity of new derivatives of 3-aminopyrazolo[3,4-b]pyridine against human cancer cell lines has been documented, offering insights into the design of new anticancer compounds. Specific derivatives have shown cytotoxic properties against various human cancer cell lines, underscoring the importance of structural modifications to enhance biological activity (Poręba et al., 2001).
Chemical Reactivity and Applications
- The utility of imidazo[1,2-b]pyrazoles in organic synthesis has been explored through various reactions, including Mannich reactions and cycloadditions, to produce a wide range of compounds with potential biological and pharmacological applications. These studies demonstrate the compound's reactivity and potential as a building block in medicinal chemistry (Pericherla et al., 2015).
Theoretical and Computational Studies
- Computational and theoretical studies on pyrazole and its derivatives, including imidazo[1,2-b]pyrazoles, have provided valuable insights into their molecular properties, contributing to the understanding of their reactivity and potential applications in the development of new materials or biological agents (Lynda, 2021).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect various cellular components negatively due to the increase in oxidative stress .
Result of Action
Similar pyrazole-bearing compounds have shown to have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can result in enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, affecting its localization and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
1,6-dimethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(10-4-3-5-13-8-10)12-15(2)6-7-16(12)14-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDEZGSFVTXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CN=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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